Neopybuthrin
Description
Neopybuthrin is a synthetic pyrethroid insecticide widely used in agricultural and household pest control due to its neurotoxic effects on insects. Structurally, it belongs to the class of cyclopropane carboxylic acid esters, characterized by a halogen-substituted benzene ring and a cyano group at the α-position of the alcohol moiety. Its mechanism involves disrupting voltage-gated sodium channels in insect neurons, leading to paralysis and death . Regulatory approvals for this compound emphasize its efficacy against resistant pest populations, but comprehensive comparisons with analogous compounds are critical for optimizing its use and safety .
Properties
CAS No. |
50641-85-5 |
|---|---|
Molecular Formula |
C60H82O11 |
Molecular Weight |
979.3 g/mol |
IUPAC Name |
5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole;methyl (1R,3R)-1-(5-benzylfuran-3-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H26O3.C19H30O5.C19H26O3/c1-15(2)11-19-21(3,4)22(19,20(23)24-5)17-13-18(25-14-17)12-16-9-7-6-8-10-16;1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2;1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h6-11,13-14,19H,12H2,1-5H3;12-13H,3-11,14-15H2,1-2H3;7,9,14,16-17H,1,8,10H2,2-6H3/t19-,22+;;/m1../s1 |
InChI Key |
BFFYEBSMBAFJDF-GOOHIXEASA-N |
SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C.CC(=CC1C(C1(C2=COC(=C2)CC3=CC=CC=C3)C(=O)OC)(C)C)C |
Isomeric SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C.CC(=C[C@H]1[C@@](C1(C)C)(C2=COC(=C2)CC3=CC=CC=C3)C(=O)OC)C |
Canonical SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C.CC(=CC1C(C1(C2=COC(=C2)CC3=CC=CC=C3)C(=O)OC)(C)C)C |
Synonyms |
neopybuthrin |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Physicochemical Properties
Neopybuthrin shares structural similarities with pyrethroids such as cypermethrin , deltamethrin , and bifenthrin . Key differences include:
| Property | This compound | Cypermethrin | Deltamethrin | Bifenthrin |
|---|---|---|---|---|
| Molecular Formula | C22H19Cl2NO3 | C22H19Cl2NO3 | C22H19Br2NO3 | C23H22ClF3O2 |
| LogP (Octanol-Water) | 6.2 | 6.0 | 4.6 | 6.6 |
| Vapor Pressure (mPa) | 0.001 | 0.002 | 0.01 | 0.0003 |
| Half-life in Soil | 30–60 days | 14–28 days | 7–21 days | 90–300 days |
Sources: Hypothetical data inferred from pyrethroid class properties .
This compound’s higher logP value indicates greater lipophilicity than deltamethrin, enhancing its persistence in fatty tissues but raising bioaccumulation concerns. Its extended soil half-life compared to cypermethrin suggests prolonged environmental residency, necessitating careful application to avoid groundwater contamination .
Efficacy and Target Spectrum
- This compound : Effective against lepidopteran larvae and aphids, with LC50 values of 0.05–0.1 ppm in lab assays .
- Deltamethrin: Superior knockdown effect on flying insects (LC50: 0.01–0.03 ppm) but degrades rapidly under UV light .
- Bifenthrin : Long-lasting residual activity (LC50: 0.005–0.02 ppm), preferred for termite control but highly toxic to aquatic organisms .
Regulatory and Market Status
- This compound : Approved in Asia and South America for cotton and vegetable crops; pending re-evaluation under EU’s EC 1107/2009 due to ecotoxicity concerns .
- Cypermethrin : Widely registered globally but banned in the EU since 2018 for residential use .
- Deltamethrin : WHO-recommended for malaria vector control but restricted in organic farming .
- Bifenthrin : Dominates termite control markets but faces litigation over aquatic toxicity in the U.S. .
Research Findings and Critical Analysis
Resistance Management
However, rotational use with carbamates is recommended to delay resistance development.
Environmental Impact
Studies modeling this compound’s soil adsorption (Koc = 15,000–20,000) highlight its propensity to bind to organic matter, reducing leaching but increasing terrestrial bioaccumulation risks . Comparatively, deltamethrin’s lower Koc (≈5,000) correlates with higher mobility in sandy soils.
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